![molecular formula C12H9NO2 B3326052 Methanone, (2-hydroxyphenyl)-2-pyridinyl- CAS No. 22945-62-6](/img/structure/B3326052.png)
Methanone, (2-hydroxyphenyl)-2-pyridinyl-
Overview
Description
“Methanone, (2-hydroxyphenyl)-2-pyridinyl-” is a chemical compound with the molecular formula C13H10O2 . It is also known by other names such as Benzophenone, 2-hydroxy-; o-Benzoylphenol; o-Hydroxybenzophenone; Phenyl 2-hydroxyphenyl ketone; 2-Hydroxybenzophenone; ortho-Hydroxybenzophenone .
Synthesis Analysis
The synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones has been achieved via the photo-induced rearrangement of 2′-arylisoflavones . This process occurs in ethanol under an argon atmosphere at room temperature . The method does not require any transition metal catalyst, oxidant, or additives .Molecular Structure Analysis
The molecular structure of “Methanone, (2-hydroxyphenyl)-2-pyridinyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Chemical Synthesis
(2-Hydroxyphenyl)(pyridin-2-yl)methanone is used in the field of chemical synthesis. For instance, it has been involved in the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Oxidation Reactions
This compound has been used in oxidation reactions. Specifically, water participates in the reaction and offers the oxygen for the process with a palladium catalyst, producing phenyl (pyridin-2-yl)methanone .
Drug Development
(2-Hydroxyphenyl)(pyridin-2-yl)methanone is an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Inhibitor Synthesis
It has been used in the synthesis of inhibitors. For example, vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) inhibitor sorafinib reduced collagen deposition by nearly 63% in a liver fibrosis model .
Collagen Synthesis Inhibition
This compound can inhibit collagen synthesis. For instance, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), which is a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Anti-Fibrotic Activity
(2-Hydroxyphenyl)(pyridin-2-yl)methanone displays anti-fibrotic activity. For example, 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displays anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . Therefore, it’s plausible that this compound may also interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit the growth of bacteria, acting as an antimicrobial agent.
Biochemical Pathways
It’s reasonable to assume that the compound could interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition .
Pharmacokinetics
The metabolism and excretion of the compound would likely depend on its chemical structure and the body’s enzymatic processes .
Result of Action
Based on the antimicrobial activity of similar compounds, it’s plausible that this compound could lead to the death or growth inhibition of bacteria .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of (2-Hydroxyphenyl)(pyridin-2-yl)methanone . For instance, the compound’s reactivity could be affected by the pH of its environment, and its stability could be influenced by temperature and the presence of other reactive substances.
properties
IUPAC Name |
(2-hydroxyphenyl)-pyridin-2-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTXWHJGSGKFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-hydroxyphenyl)-2-pyridinyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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